molecular formula C18H12N2O2 B14510737 1,3-Diphenyl-1H-furo[3,2-c]pyrazole-5-carbaldehyde CAS No. 62680-29-9

1,3-Diphenyl-1H-furo[3,2-c]pyrazole-5-carbaldehyde

Cat. No.: B14510737
CAS No.: 62680-29-9
M. Wt: 288.3 g/mol
InChI Key: VZQCWJRQWQOCPW-UHFFFAOYSA-N
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Description

1,3-Diphenyl-1H-furo[3,2-c]pyrazole-5-carbaldehyde is a heterocyclic compound that features a fused furan and pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diphenyl-1H-furo[3,2-c]pyrazole-5-carbaldehyde typically involves multi-component reactions. One common method is the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with suitable reagents under controlled conditions. For instance, a mixture of pyrazole-4-carbaldehyde, formic acid, and hydroxylamine hydrochloride can be heated to form the corresponding oxime, which is then dehydrated using orthophosphoric acid to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar procedures could be adapted for large-scale production, focusing on optimizing yield and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-1H-furo[3,2-c]pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1,3-Diphenyl-1H-furo[3,2-c]pyrazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-1H-furo[3,2-c]pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby inhibiting their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
  • 1,3-Diphenyl-1H-pyrazole-4-carbonitrile
  • 3,5-Diphenyl-1H-pyrazole

Uniqueness

1,3-Diphenyl-1H-furo[3,2-c]pyrazole-5-carbaldehyde is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of new drugs or advanced materials .

Properties

CAS No.

62680-29-9

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

1,3-diphenylfuro[3,2-c]pyrazole-5-carbaldehyde

InChI

InChI=1S/C18H12N2O2/c21-12-15-11-16-18(22-15)17(13-7-3-1-4-8-13)19-20(16)14-9-5-2-6-10-14/h1-12H

InChI Key

VZQCWJRQWQOCPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2OC(=C3)C=O)C4=CC=CC=C4

Origin of Product

United States

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